A Technical Guide to 4-(4-Methoxyphenyl)butan-2-one: Synthesis, Properties, and Applications
A Technical Guide to 4-(4-Methoxyphenyl)butan-2-one: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)butan-2-one (CAS 104-20-1), a versatile aromatic ketone of significant interest to the fragrance, flavor, and pharmaceutical industries. Often referred to as anisylacetone or raspberry ketone methyl ether, this compound serves as a critical synthetic intermediate and a functional ingredient. This document details its chemical structure, physicochemical properties, established synthetic methodologies, and key applications, offering researchers and drug development professionals a consolidated resource for its evaluation and use.
A Note on Nomenclature: The topic specified was "4-[(4-Methoxyphenyl)methoxy]butan-2-one." This name describes a distinct chemical structure featuring a 4-methoxybenzyl (MPM) ether attached to the oxygen at the 4-position of a butan-2-one backbone. However, this specific compound is not widely documented in scientific literature or commercial databases. In contrast, the structurally related and commercially significant isomer, 4-(4-methoxyphenyl)butan-2-one , is extensively referenced. This guide will focus on the latter, as it is the compound predominantly associated with the provided search context and industrial relevance.
Chemical Identity and Structure
4-(4-Methoxyphenyl)butan-2-one is an organic compound classified as an aromatic ketone and a methoxybenzene. Its structure consists of a butan-2-one chain where the C4 position is attached to the para-position of an anisole (methoxybenzene) ring.
Molecular Structure
The 2D chemical structure of 4-(4-methoxyphenyl)butan-2-one is depicted below.
Caption: Figure 1. 2D Structure of 4-(4-Methoxyphenyl)butan-2-one
Nomenclature and Chemical Identifiers
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IUPAC Name : 4-(4-methoxyphenyl)butan-2-one[1]
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Common Synonyms : Anisylacetone, Raspberry ketone methyl ether, 4-Methoxybenzylacetone, p-Anisylacetone[1][2]
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature, known for its intensely sweet, floral, and fruity odor.[5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Melting Point | 8 °C | [5][6] |
| Boiling Point | 269 - 271 °C (at 760 mmHg) 152-153 °C (at 15 mmHg) | [2][5][6] |
| Density | 1.046 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.517 - 1.521 | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [5] |
| InChI Key | PCBSXBYCASFXTM-UHFFFAOYSA-N | [3][6] |
| SMILES | CC(=O)CCC1=CC=C(C=C1)OC | [1] |
Synthesis and Purification
The synthesis of 4-(4-methoxyphenyl)butan-2-one can be achieved through several routes. A classical and effective method involves the alkylation of a β-keto-ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation. This approach provides a reliable pathway for laboratory-scale synthesis.
Synthetic Pathway: Acetoacetic Ester Synthesis
The causality behind this experimental choice lies in the high acidity of the α-protons of ethyl acetoacetate, which allows for easy deprotonation by a mild base like potassium carbonate (K₂CO₃) to form a stabilized enolate. This nucleophilic enolate then readily undergoes an Sₙ2 reaction with a suitable electrophile, p-methoxybenzyl chloride. The final hydrolysis and decarboxylation step is a robust and high-yielding method to convert the β-keto-ester intermediate into the desired ketone.
Caption: Figure 2. Workflow for the synthesis of 4-(4-Methoxyphenyl)butan-2-one.
Detailed Experimental Protocol
The following protocol is adapted from established methods for producing 1-(4-methoxyphenyl)-butanone-(3), which is an alternative name for the target compound.[7]
Materials:
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p-Methoxybenzyl chloride
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Ethyl acetoacetate
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Sodium hydroxide (NaOH), aqueous solution
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Benzene or other suitable extraction solvent
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Magnesium sulfate (MgSO₄), anhydrous
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Standard reflux and distillation glassware
Procedure:
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Alkylation: To a solution of p-methoxybenzyl chloride and ethyl acetoacetate in anhydrous acetone, add anhydrous potassium carbonate. The carbonate acts as the base to deprotonate the ethyl acetoacetate.
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Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting materials are consumed.
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Work-up 1: Cool the mixture to room temperature. Remove the solid potassium carbonate by filtration.
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Remove the acetone from the filtrate under reduced pressure to yield the crude alkylated intermediate.
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Hydrolysis and Decarboxylation: Add the cooled residue to an aqueous solution of sodium hydroxide. Boil the resulting mixture under reflux. This step saponifies the ester and subsequently decarboxylates the resulting β-keto acid upon heating.
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Work-up 2: After cooling, the oily product layer will separate. Separate this layer.
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Extract the remaining aqueous layer with a suitable organic solvent (e.g., benzene) to recover any dissolved product.
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Combine the organic extract with the initially separated oily layer. Wash the combined organic phase with water until neutral.
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Purification: Dry the organic layer over an anhydrous drying agent like MgSO₄, filter, and remove the solvent.
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Purify the final residue by fractional distillation under high vacuum to yield pure 4-(4-methoxyphenyl)butan-2-one.[7]
Applications in Research and Development
4-(4-Methoxyphenyl)butan-2-one is a compound with diverse applications stemming from its unique aromatic and functional properties.
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Fragrance and Flavor Industry: Due to its pleasant sweet and floral aroma, it is a key ingredient in perfumes, cosmetics, and other scented products.[2][8] It is also used as a flavoring agent in food, particularly in confectionery and baked goods, contributing a cherry-raspberry type flavor at low concentrations.[2][5]
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Pharmaceutical Intermediate: The molecule serves as a versatile building block in organic synthesis.[2] Its structure is a precursor for more complex molecules, and it is explored for its potential in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[8]
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Organic Synthesis: As a stable and reactive intermediate, it facilitates complex chemical reactions, contributing to the development of new materials and chemicals in a laboratory setting.[2]
Spectroscopic Characterization
Confirmation of the structure of 4-(4-methoxyphenyl)butan-2-one is typically achieved through a combination of spectroscopic methods.
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl ketone protons (~2.1 ppm), two triplets for the ethylene bridge protons (~2.7-2.9 ppm), a singlet for the methoxy group protons (~3.8 ppm), and two doublets in the aromatic region (~6.8 and ~7.1 ppm) characteristic of a para-substituted benzene ring.
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¹³C NMR: The carbon NMR would show distinct peaks for the ketone carbonyl carbon (~208 ppm), the aliphatic carbons, the methoxy carbon (~55 ppm), and the four unique aromatic carbons.
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Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone at approximately 1715 cm⁻¹, C-O stretching for the ether linkage, and bands corresponding to the aromatic C-H and C=C bonds.
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Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 178. The primary fragmentation pattern would likely involve cleavage at the benzylic position, yielding a prominent peak for the methoxybenzyl cation at m/z = 121.
Safety and Handling
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is between 0 - 8 °C.[2]
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Handling: Use standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[6] Avoid direct contact with skin and eyes.
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Classification: It is classified as a combustible liquid.[6]
References
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Advances in the synthesis and applications of raspberry ketone: A review. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Siedler, S., et al. (2020). Synthesis of the character impact compound raspberry ketone and additional flavoring phenylbutanoids of biotechnological interest with Corynebacterium glutamicum. PMC. Retrieved February 25, 2026, from [Link]
-
One pot synthesis of Raspberry ketone over Pd loaded Zn-La bifunctional catalyst. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Synthesis of Raspberry Ketone. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]
-
A cell-free synthetic biochemistry platform for raspberry ketone production. (2017, October 12). bioRxiv. Retrieved February 25, 2026, from [Link]
-
Anisylacetone | C11H14O2 | CID 61007. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
4-Amino-4-(4-methoxy-3-methylphenyl)butan-2-one | C12H17NO2. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. (2018, October 4). ResearchGate. Retrieved February 25, 2026, from [Link]
-
4-Methoxy-2-butanone. (2024, April 10). ChemBK. Retrieved February 25, 2026, from [Link]
-
2-Butanone, 4-(4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]
-
4'-Methoxybutyrophenone | C11H14O2 | CID 77810. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). (n.d.). Course Hero. Retrieved February 25, 2026, from [Link]
-
2-Butanone, 4-(4-methoxyphenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
-
4-methoxy-4-phenyl-2-butanone. (2025, May 20). Chemical Synthesis Database. Retrieved February 25, 2026, from [Link]
- Method of producing 1-(4 methoxy-phenyl)- butanone. (n.d.). Google Patents.
Sources
- 1. Anisylacetone | C11H14O2 | CID 61007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Butanone, 4-(4-methoxyphenyl)- [webbook.nist.gov]
- 4. 2-Butanone, 4-(4-methoxyphenyl)- [webbook.nist.gov]
- 5. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]
- 6. 4-(4-甲氧苯基)-2-丁酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
